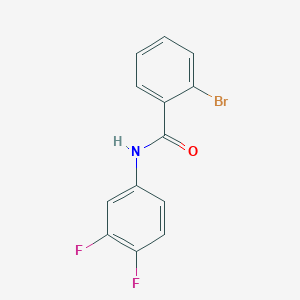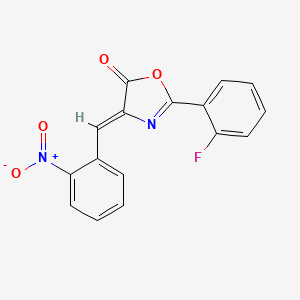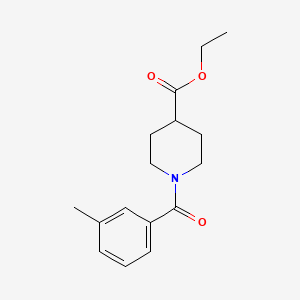
4-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, also known as TBCA, is a small molecule inhibitor that has been studied extensively in the field of cancer research. TBCA has been shown to have a variety of effects on cancer cells, including inhibiting cell migration and invasion, inducing cell death, and reducing tumor growth.
Scientific Research Applications
Antifungal Activities
The synthesis of novel 1,3,4-thiadiazole derivatives of glucosides, including our compound of interest, has shown promising antifungal properties . Specifically, some of these compounds exhibit good antifungal activities against Phytophthora infestans (the pathogen responsible for late blight in potatoes and tomatoes). Compound 4i, for instance, demonstrated higher bioactivity against P. infestans than the commonly used fungicide Dimethomorph.
Antibacterial Activities
While the antibacterial activities of these derivatives are moderate to poor, they still hold potential. Against bacterial pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pv. citri (Xcc) , the target compounds exhibit some efficacy. Further research could explore their use as alternative antibacterial agents .
Anticonvulsant Properties
The 1,3,4-thiadiazole scaffold has a wide range of biological activities, including anticonvulsant effects . Although specific studies on our compound are scarce, its structural similarity to other anticonvulsant agents suggests potential in this field. Investigating its impact on neuronal excitability and seizure control could yield valuable insights.
Plant Growth Regulation
Interestingly, 1,3,4-thiadiazole derivatives have been explored as plant growth regulators . While our compound’s direct effects on plant growth remain unexplored, its structural features warrant investigation. Could it enhance crop yield, stress tolerance, or nutrient uptake? Research in this area could be enlightening.
Stable Radicals for EPR-Based Structure Determination
Beyond biological applications, the synthesis of 1,3,4-thiadiazole compounds contributes to the creation of stable radicals used in site-directed spin labeling of biomolecules. These “TAM-radicals” play a crucial role in electron paramagnetic resonance (EPR)-based structure determination both in vitro and within cells .
Other Potential Applications
While not yet fully explored, 1,3,4-thiadiazole derivatives have demonstrated activity in various areas, including antimicrobial, antituberculosis, and antiviral fields . Our compound’s unique structure may hold surprises in these domains as well.
properties
IUPAC Name |
4-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-5-12-17-18-14(20-12)16-13(19)10-6-8-11(9-7-10)15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRCYYCXIPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)


![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)


![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)